
1,5-dimethyl 2-formylpentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl 2-formylpentanedioate is an organic compound with the molecular formula C8H12O5. It is a derivative of pentanedioic acid, featuring two methyl groups and a formyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dimethyl 2-formylpentanedioate can be synthesized through several methods. One common approach involves the esterification of 2-formylpentanedioic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethyl 2-formylpentanedioate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: 2-formylpentanedioic acid
Reduction: 2-hydroxypentanedioic acid
Substitution: Substituted esters depending on the nucleophile used
Applications De Recherche Scientifique
1,5-Dimethyl 2-formylpentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be utilized in the study of metabolic pathways involving ester compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,5-dimethyl 2-formylpentanedioate involves its reactivity with various chemical reagents. The formyl group can undergo nucleophilic addition reactions, while the ester groups can participate in nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the ester groups, which makes the formyl group more reactive.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2-methylpentanedioate
- Dimethyl 2-formylglutarate
- Dimethyl 2-oxopentanedioate
Uniqueness
1,5-Dimethyl 2-formylpentanedioate is unique due to the presence of both formyl and ester groups in its structure. This combination allows for a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Propriétés
IUPAC Name |
dimethyl 2-formylpentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-12-7(10)4-3-6(5-9)8(11)13-2/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIYDTWDZKCCEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(tert-butoxy)carbonyl]amino}-2-(1H-indol-7-yl)aceticacid](/img/structure/B6608461.png)
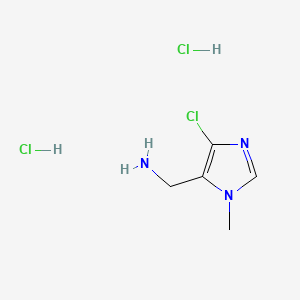
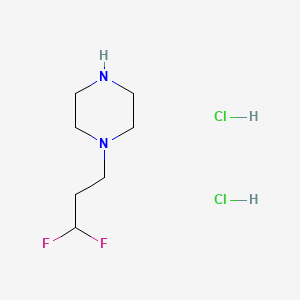
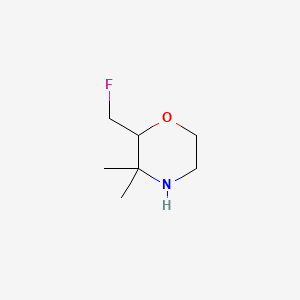
![methyl 1-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B6608504.png)
![methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B6608509.png)
![1-(1,1-difluoroethyl)-3-{3-iodobicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane](/img/structure/B6608514.png)
![1-[3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B6608520.png)
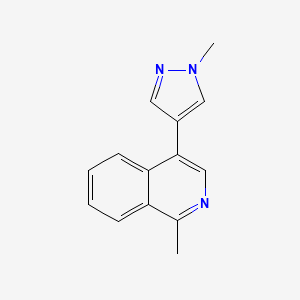
![rac-methyl (1R,3R)-3-fluoro-3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)cyclopentane-1-carboxylate](/img/structure/B6608528.png)
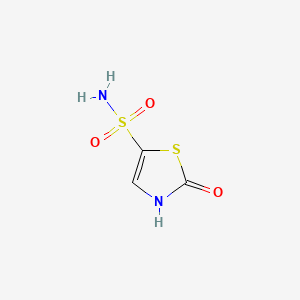
![methyl 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylate](/img/structure/B6608571.png)
![[(8S)-1,4-dioxa-7-azaspiro[4.4]nonan-8-yl]methanol](/img/structure/B6608572.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoic acid](/img/structure/B6608577.png)
